molecular formula C20H21NO4 B2970600 (Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 900272-18-6

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2970600
CAS No.: 900272-18-6
M. Wt: 339.391
InChI Key: RYTGJEDNSHDPJS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a chemical compound developed for biochemical research, with documented activity as an inhibitor of Pim-1 kinase . The serine/threonine kinase Pim-1 is a validated oncogene and an emerging, promising target for the development of cancer therapeutics, particularly for hematopoietic malignancies . The mechanism of action for this compound involves binding to the kinase's active site, and structural studies have revealed that its interaction induces a noteworthy rearrangement of the glycine-rich P-loop region of Pim-1, a conformational change that is not typically observed and may contribute to its inhibitory profile . This compound is intended for research applications such as kinase assay development, cancer biology studies, and investigations into novel apoptosis and cell cycle regulation mechanisms. The structural core of this molecule includes a benzofuran-3(2H)-one scaffold substituted with a Z-configured furanylmethylidene group and a 7-(azepan-1-ylmethyl) group, features that are critical for its biological activity . This compound is provided for laboratory research use only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-17-8-7-15-19(23)18(12-14-6-5-11-24-14)25-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGJEDNSHDPJS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one represents a novel structure within the class of benzofuran derivatives. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H19N1O4C_{16}H_{19}N_{1}O_{4} with a molecular weight of approximately 299.33 g/mol. The structure includes a furan moiety, a hydroxy group, and an azepane ring, which contribute to its unique biological properties.

Physical Properties

PropertyValue
Molecular Weight299.33 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
LogP2.5 (estimated)

Antioxidant Activity

Research indicates that compounds with benzofuran structures exhibit significant antioxidant properties. A study demonstrated that This compound effectively scavenged free radicals, reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : 15 µM after 48 hours
  • Mechanism : Induction of apoptosis via mitochondrial pathway
  • Cell Cycle Arrest : G1 phase arrest observed

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Neuroprotective Effects

Neuroprotective studies suggest that this compound may protect neuronal cells against excitotoxicity induced by glutamate. It appears to modulate NMDA receptor activity, thus preventing calcium overload in neurons.

The biological activity of This compound can be attributed to several key mechanisms:

  • Antioxidant Activity : Reduction of reactive oxygen species (ROS).
  • Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
  • Cytokine Modulation : Inhibition of inflammatory cytokines.
  • Calcium Homeostasis : Regulation of calcium influx in neuronal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The table below highlights key structural differences between Compound Z and related benzofuran derivatives:

Compound Name (Z-configuration) C7 Substituent C2 Substituent Molecular Formula Molecular Weight (g/mol) Evidence ID
Compound Z Azepan-1-ylmethyl Furan-2-ylmethylene C₂₄H₂₄N₂O₃ 388.46
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene) Dimethylaminomethyl 2-Fluorobenzylidene C₁₉H₁₈FNO₃ 327.35
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl Methyl 4-Methoxybenzylidene C₁₇H₁₄O₄ 282.29
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy None 2,4-Dichlorobenzylidene C₁₅H₉Cl₂O₃ 308.14
(Z)-7-((Piperazin-1-yl)methyl)-2-(3-methylbenzylidene) Piperazinylmethyl 3-Methylbenzylidene C₂₃H₂₅N₂O₃* ~389.46*
(Z)-2-(Furan-2-ylmethylene)-7-methyl (ester variant) Methyl Furan-2-ylmethylene C₂₂H₂₀O₇† ~396.39†

*Calculated from ; †Includes ester group (2,6-dimethoxybenzoate).

Key Observations:
  • C7 Substituent: Compound Z's azepane ring distinguishes it from smaller amines (e.g., dimethylamino in ) or non-nitrogenated groups (e.g., methyl in ). Azepane increases lipophilicity (logP) and may enhance membrane permeability compared to piperazine derivatives .

Pharmacokinetic and Electronic Properties

  • Solubility : The azepane group in Compound Z may improve aqueous solubility compared to purely aromatic derivatives (e.g., ) due to its ability to form hydrogen bonds.
  • Electronic Effects : The furan-2-ylmethylene group contributes to π-π stacking interactions, while halogenated analogues () exhibit increased electrophilicity, enhancing reactivity in Michael addition pathways .

Q & A

Q. What are the key synthetic strategies for constructing benzofuran-3(2H)-one derivatives with complex substituents like azepan-1-ylmethyl and furan-2-ylmethylene groups?

The synthesis of benzofuran derivatives typically involves multi-step protocols:

  • Core formation : Cyclization of substituted phenols with ketones or aldehydes under acidic conditions (e.g., HCl or H2_2SO4_4) to form the benzofuran ring .
  • Substituent introduction : Alkylation or acylation reactions to attach azepan-1-ylmethyl groups (e.g., using NaH in THF for deprotonation, followed by alkyl halide addition) .
  • Methylene bridging : Knoevenagel condensation with furan-2-carbaldehyde under basic conditions (e.g., piperidine) to form the (Z)-configured exocyclic double bond . Characterization relies on 1^1H/13^{13}C NMR, IR, and mass spectrometry, with careful attention to stereochemical assignments via NOESY or X-ray crystallography .

How are spectroscopic techniques employed to confirm the structure of (Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one**?**

  • NMR Analysis :
  • 1^1H NMR identifies aromatic protons (δ 6.5–7.5 ppm), hydroxy groups (δ 5.5–6.0 ppm, broad), and azepane methylene signals (δ 2.5–3.5 ppm) .
  • 13^{13}C NMR confirms carbonyl (δ 180–190 ppm) and furan/azepane carbons .
    • X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the exocyclic double bond) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the hydroxy group) .
    • IR Spectroscopy : Validates hydroxy (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the azepan-1-ylmethyl group without side reactions?

  • Reagent Selection : Use NaH or LDA as strong bases to deprotonate the hydroxy group selectively, minimizing nucleophilic attack on the benzofuran core .
  • Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates and stabilize transition states .
  • Temperature Control : Slow addition of alkylating agents at 0–5°C reduces dimerization or over-alkylation .
  • Monitoring : TLC or HPLC tracks reaction progress, with purification via column chromatography (ethyl acetate/hexane gradients) .

Q. What methodologies address contradictions in spectral data between experimental and computational models for benzofuran derivatives?

  • DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies in substituent effects or tautomerism .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., azepane ring puckering) by variable-temperature NMR .
  • Crystallographic Validation : Use X-ray structures to benchmark computational models, particularly for stereoelectronic effects influencing spectral shifts .

Q. How should researchers design experiments to evaluate the biological activity of this compound, given its structural complexity?

  • Target Selection : Prioritize assays based on structural analogs (e.g., benzofurans with antifungal or antitumor activity) .
  • Dose-Response Studies : Test cytotoxicity (MTT assay) and IC50_{50} values across cell lines, noting the role of the azepane group in membrane permeability .
  • Mechanistic Probes : Use fluorescence tagging (e.g., BODIPY conjugation) to track cellular uptake and sublocalization .
  • Statistical Rigor : Apply ANOVA or non-parametric tests to address variability in biological replicates .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to mitigate yield fluctuations .
  • Stereochemical Purity : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess for the (Z)-configuration .
  • Contradiction Resolution : Cross-validate spectral data with multiple techniques (e.g., HSQC for carbon-proton correlation) when computational models diverge .

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